molecular formula C10H10N2O2S B037644 ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate CAS No. 121195-03-7

ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate

Cat. No.: B037644
CAS No.: 121195-03-7
M. Wt: 222.27 g/mol
InChI Key: NTCRDZSJYGZRIE-UHFFFAOYSA-N
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Description

Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a molecular formula of C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound is characterized by the presence of a pyrazole ring fused with a thiophene ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Scientific Research Applications

Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of agrochemicals and other industrial products

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H312, H332 indicating harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-acetylthiophene with hydrazinium hydroxide solution to form the corresponding hydrazone. This intermediate is then cyclized with diethyl oxalate in the presence of sodium methoxide to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-(thien-2-yl)-1H-pyrazole-5-carboxylate
  • Ethyl 5-thiophen-2-yl-2H-pyrazole-3-carboxylate
  • Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

ethyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCRDZSJYGZRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371389
Record name Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

121195-03-7
Record name Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(thien-2-yl)-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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